molecular formula C11H15NO2 B2820128 N-(4-Hydroxyphenyl)Pivalamide CAS No. 74052-89-4

N-(4-Hydroxyphenyl)Pivalamide

Cat. No.: B2820128
CAS No.: 74052-89-4
M. Wt: 193.246
InChI Key: FSWKNXQMWWGBEJ-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)Pivalamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pivalamide group attached to a hydroxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxyphenyl)Pivalamide typically involves the reaction of 4-hydroxyaniline with pivaloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Hydroxyaniline+Pivaloyl ChlorideThis compound+HCl\text{4-Hydroxyaniline} + \text{Pivaloyl Chloride} \rightarrow \text{this compound} + \text{HCl} 4-Hydroxyaniline+Pivaloyl Chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Hydroxyphenyl)Pivalamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivative using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has indicated its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which N-(4-Hydroxyphenyl)Pivalamide exerts its effects is primarily through its interaction with specific molecular targets. The hydroxy group on the phenyl ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the pivalamide group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    N-(4-Hydroxyphenyl)Retinamide: Known for its anticancer properties.

    N-(4-Ethoxyphenyl)Pivalamide: Used as an internal standard in analytical chemistry.

    N-(4-Hydroxyphenyl)Acetamide:

Uniqueness: N-(4-Hydroxyphenyl)Pivalamide stands out due to its unique combination of a hydroxyphenyl ring and a pivalamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-4-6-9(13)7-5-8/h4-7,13H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWKNXQMWWGBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

109 g (1 mole) of 4-amino-phenol and 101 g of triethylamine were dissolved in 700 ml of tetrahydrofuran. 120.5 g (1 mole) of pivalyl chloride were added dropwise at 10°-15° C., with stirring. The mixture was subsequently stirred at room temperature for 2 hours and then poured into 3 liters of water. The crystals precipitated were filtered off with suction and dried in air. 165 g (85.5% of theory) of 4-pivaloylamino-phenol were obtained.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
120.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Three

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